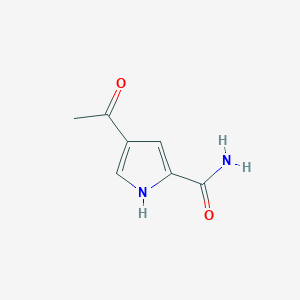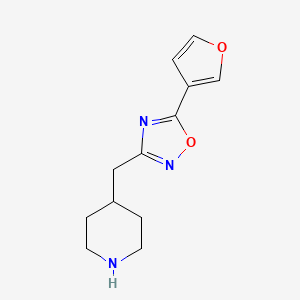
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound with the molecular formula C12H10F3N3O2 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
準備方法
The synthesis of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, leading to a range of biological effects.
類似化合物との比較
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)phenylacetate: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate: The ethyl ester variant may have different pharmacokinetic properties compared to the methyl ester.
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetate: This compound has a different triazole ring structure, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H10F3N3O2 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
methyl 2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 |
InChIキー |
STAGONGXNYEOJR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)










